6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-A]pyridine scaffolds. One common method includes the use of radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the reaction of cyanoacetohydrazide with aromatic aldehydes and nitroacetophenone under specific conditions can yield functionalized imidazo[1,2-A]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-A]pyridine have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: These compounds exhibit significant anti-TB activity.
Imidazo[1,2-A]pyrimidines: These compounds have similar structural features and are used in various synthetic and medicinal applications.
Uniqueness
6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its nitro functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-5H |
InChI Key |
NPDQTTNPZWJOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
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